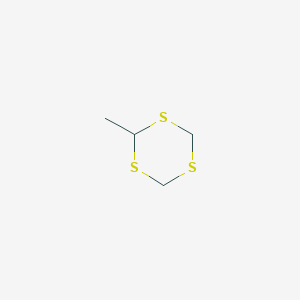
2-Methyl-1,3,5-trithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,5-trithiane is an organic compound with the molecular formula C4H8S3 It is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde This compound consists of a six-membered ring with alternating methylene bridges and thioether groups, with a methyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,5-trithiane can be synthesized through the reaction of formaldehyde with hydrogen sulfide in the presence of a catalyst. The reaction typically involves the following steps:
- Formaldehyde reacts with hydrogen sulfide to form thioformaldehyde.
- Thioformaldehyde undergoes trimerization to form 1,3,5-trithiane.
- Methylation of 1,3,5-trithiane yields this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thioformaldehyde derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioformaldehyde derivatives.
Substitution: Various substituted trithiane derivatives.
Scientific Research Applications
2-Methyl-1,3,5-trithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the synthesis of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,5-trithiane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form coordination complexes with metal ions, influencing the reactivity and stability of the compound. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in biological and chemical systems.
Comparison with Similar Compounds
1,3,5-Trithiane: The parent compound, which lacks the methyl group.
Trithioacetone: A derivative with three methyl groups attached to the carbon atoms.
Hexamethyl-1,3,5-trithiane: Another derivative with six methyl groups.
Uniqueness: 2-Methyl-1,3,5-trithiane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methyl group influences its steric and electronic properties, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
24614-75-3 |
|---|---|
Molecular Formula |
C4H8S3 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
2-methyl-1,3,5-trithiane |
InChI |
InChI=1S/C4H8S3/c1-4-6-2-5-3-7-4/h4H,2-3H2,1H3 |
InChI Key |
ANANHBWJLKVNBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1SCSCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















